![molecular formula C19H18ClN3O3S B2453924 (E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-84-1](/img/structure/B2453924.png)
(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined through various methods, including X-ray crystallography, NMR spectroscopy, and computational chemistry . Unfortunately, the specific molecular structure analysis for “(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is not available in the retrieved information.Chemical Reactions Analysis
The chemical reactions involving “(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” are not specified in the retrieved information .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” are not available in the retrieved information .Scientific Research Applications
- Application : The compound can be used to prepare superabsorbent hydrogels. Researchers have synthesized a hydrogel based on DMAA–AMPSA (2,3-Dimethylacrylic acid-(2-Acrylamido-2-methyl-1-propane sulfonic acid) using gamma radiation. The hydrogel exhibits extraordinary swelling capacity, making it suitable for applications where water absorption is critical .
- Application : The compound’s hydrogel form can be employed for metal adsorption. Its high swelling capacity and functional groups make it effective in removing heavy metals from contaminated water .
- Application : Incorporating the compound into drug-loaded hydrogels could enhance drug delivery. The hydrogel’s swelling behavior allows for controlled release of therapeutic agents .
- Application : The compound could serve as a ligand or catalyst in organic reactions. Its unique structure may enable selective transformations, such as protodeboronation reactions .
- Application : By incorporating the compound into highly cross-linked cation-exchange membranes, researchers can improve selectivity. Metal (copper) loading enhances the membrane’s performance, making it useful in various electrochemical applications .
Superabsorbent Hydrogels
Metal Adsorption
Drug Delivery Systems
Catalysis and Organic Synthesis
Ion-Exchange Membranes
properties
IUPAC Name |
6-acetyl-2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-11(24)23-9-8-13-15(10-23)27-19(17(13)18(21)26)22-16(25)7-6-12-4-2-3-5-14(12)20/h2-7H,8-10H2,1H3,(H2,21,26)(H,22,25)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNVYRHJNOIWOG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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